1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine

Catalog No.
S14058503
CAS No.
M.F
C14H20N2
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine

Product Name

1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine

IUPAC Name

1-(4-pyrrolidin-3-ylphenyl)pyrrolidine

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-2-10-16(9-1)14-5-3-12(4-6-14)13-7-8-15-11-13/h3-6,13,15H,1-2,7-11H2

InChI Key

BNGSXBBVAKDELK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C3CCNC3

Conventional synthesis routes for 1-(4-(pyrrolidin-3-yl)phenyl)pyrrolidine typically involve sequential pyrrolidine ring formation followed by biphenyl coupling. A representative pathway begins with the condensation of 4-methoxyaniline with benzaldehyde derivatives under acidic conditions to form Schiff base intermediates. Trituration with methanol achieves 80% purity in initial cyclization steps, as confirmed by $$ ^1H $$-NMR analysis. Subsequent HCl/acetic acid-mediated ring closure at room temperature (93 h) yields 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione with 80% efficiency. Borane dimethyl sulfide complex reductions then install hydroxyl groups at the 3-position, though scale-up beyond 3 g introduces sticky byproducts requiring careful extraction protocols.

Key Reaction Sequence

  • Condensation: $$ \text{4-Methoxyaniline} + \text{Benzaldehyde} \xrightarrow{\text{MeOH}} \text{Schiff Base} $$
  • Cyclization: $$ \text{Schiff Base} \xrightarrow{\text{HCl/AcOH}} \text{Pyrrolidine Dione} $$ (80% yield)
  • Reduction: $$ \text{Dione} \xrightarrow{\text{BH}3\cdot\text{SMe}2} \text{Pyrrolidin-3-ol} $$

Limitations include multi-day reaction times and sensitivity to methanol volumes during trituration, where excess solvent reduces yields by 15–20% through product solubility.

Modern Catalytic Strategies for Pyrrolidine Ring Formation

Iridium-catalyzed allylic substitution has emerged as a powerful tool for constructing enantiomerically enriched pyrrolidines. The Feringa group demonstrated that chiral iridacycle catalysts (e.g., Ir) induce >90% enantiomeric excess in double allylic aminations using carbonate nucleophiles. This method facilitates access to both pyrrolidine enantiomers through catalyst stereochemistry tuning, overcoming historical reliance on sparteine-mediated resolutions. A representative transformation involves:

$$
\text{Allylic Carbonate} + \text{NH}_3 \xrightarrow{\text{Ir Catalyst}} \text{Dihydropyrrole} \xrightarrow{\text{Hoveyda-Grubbs}} \text{Pyrrolidine}
$$

Key advantages include branched selectivity and compatibility with diimide hydrogenation for saturation (97% yield). Comparative studies show 5-fold rate enhancements over stoichiometric deprotonation methods, though substrate scope remains limited to aryl-substituted alkenes.

Palladium-Mediated Cross-Coupling Reactions in Biphenyl Systems

Palladium catalysis enables efficient biphenyl linkage formation critical for 1-(4-(pyrrolidin-3-yl)phenyl)pyrrolidine. Phage-display optimized sequences (e.g., GRYFSΘPRPSR, Θ = Hpg) organize microenvironments that accelerate Cu-free Sonogashira couplings 5-fold versus non-structured peptides. The reaction mechanism involves:

  • $$ \text{Pd}^{0} $$ oxidative addition with aryl iodides
  • Alkyne deprotonation assisted by Arg-8 residue (p$$K_a$$ modulation)
  • Transmetalation and reductive elimination

Substituted phenyl iodides achieve 68–89% conversion in <24 h at 90°C when paired with Hpg-containing peptides. Methionine-surrogate incorporation allows live-cell labeling applications, though biphenyl-specific adaptations require N-substituent tuning for optimal $$ \pi $$-stacking with Pd intermediates.

Stereochemical Control in Diastereoselective Syntheses

Copper(II)-promoted aminooxygenation exhibits remarkable diastereocontrol in pyrrolidine synthesis. α-Substituted 4-pentenyl sulfonamides yield 2,5-cis-pyrrolidines (dr >20:1), while γ-substituted analogs favor 2,3-trans products (dr 3:1). A representative substrate S1 converts as follows:

$$
\text{Substrate S1} \xrightarrow{\text{Cu(OTf)}_2} \text{2,5-cis-Pyrrolidine} \, (\text{dr} = 20:1, 97\%\text{ yield})
$$

N-Substituent positioning critically influences transition-state geometry—direct tethering to the α-carbon flips selectivity to 2,5-trans (dr >99:1). This methodology enabled a 4-step formal synthesis of (+)-monomorine, demonstrating utility in natural product contexts.

Diastereoselectivity Trends

Substitution PositionDiastereomer RatioYield (%)
α-Carbon20:1 cis97
γ-Carbon3:1 trans76
N-Tethered α-Carbon>99:1 trans89

Mechanistic studies attribute selectivity to chair-like transition states stabilized by sulfonamide-Cu$$^{II}$$ coordination.

X-ray Crystallographic Studies of Pyrrolidine-Containing Architectures

X-ray crystallographic analysis of pyrrolidine-containing compounds has provided fundamental insights into the structural characteristics and conformational preferences of these heterocyclic systems [1] [2] [3]. Crystallographic studies of related pyrrolidine derivatives have established that the five-membered pyrrolidine ring typically adopts envelope conformations, with varying degrees of puckering depending on the substitution pattern and crystallographic environment [1] [4] [5].

Crystal structure determinations of pyrrolidine-substituted aromatic compounds reveal characteristic geometric parameters that are essential for understanding the conformational behavior of 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine [2] [6] [7]. The pyrrolidine ring in these systems exhibits envelope conformations with puckering amplitudes typically ranging from 0.350 to 0.375 Å, as determined from crystallographic data of analogous structures [1] [8] [9].

Structural ParameterTypical RangeReference Compounds
Puckering amplitude (Q₂)0.350-0.375 ÅPyrrolidine derivatives [1] [8]
Phase angle (φ₂)180-270°Sulfonyl pyrrolidines [8] [6]
Carbon-nitrogen bond lengths1.46-1.48 ÅAromatic pyrrolidines [2] [3]
Nitrogen-carbon-carbon bond angles103-107°Phenyl-pyrrolidine systems [1] [9]

Crystallographic investigations of biphenyl-pyrrolidine architectures demonstrate that the dihedral angles between aromatic rings and pyrrolidine units are influenced by steric interactions and electronic effects [2] [10] [11]. The torsion angles about ethynyl linkages in related biphenyl-pyrrolidine systems range from 84.15° to 167.0°, indicating significant conformational flexibility [11]. X-ray diffraction studies of pyrrolidine-containing compounds with phenyl substituents show that the pyrrolidine nitrogen atoms can adopt different orientations relative to the aromatic plane, with lone pairs directed either toward or away from the phenyl rings [11] [12].

The crystallographic data for pyrrolidine derivatives reveal that intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations [1] [3] [9]. In compounds containing hydroxyl groups adjacent to pyrrolidine rings, intramolecular O-H⋯N hydrogen bonds with distances of approximately 2.5-2.7 Å help establish molecular conformations [1] [9]. These interactions contribute to the overall stability of envelope conformations with the nitrogen atom at the flap position [9] [13].

Unit cell parameters for pyrrolidine-containing crystalline materials typically exhibit monoclinic or orthorhombic symmetry, with space groups such as P21/c, P212121, or P21/n being commonly observed [1] [2] [3]. The crystallographic packing arrangements are stabilized by intermolecular C-H⋯O hydrogen bonds, C-H⋯π interactions, and π-π stacking interactions between aromatic rings [6] [7] [8].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation Challenges

Nuclear Magnetic Resonance spectroscopy of pyrrolidine-containing compounds presents unique interpretative challenges due to the conformational flexibility of the five-membered ring system and the complex coupling patterns arising from rapid ring interconversion [14] [15] [16]. The NMR spectral analysis of 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine requires careful consideration of chemical shift assignments, coupling constant interpretation, and conformational exchange phenomena [17] [18] [14].

The proton NMR spectra of pyrrolidine derivatives exhibit characteristic chemical shift patterns that reflect the electronic environment of the heterocyclic ring [17] [18] [19]. Pyrrolidine ring protons typically appear in the range of 1.8-4.0 ppm, with the alpha-protons (adjacent to nitrogen) appearing more downfield due to the deshielding effect of the nitrogen atom [17] [18] [20]. The chemical shifts of pyrrolidine protons are sensitive to the substitution pattern on the aromatic ring, with electron-donating substituents causing upfield shifts and electron-withdrawing groups resulting in downfield shifts [17] [18].

Proton PositionChemical Shift Range (ppm)Coupling Pattern
N-CH₂ (α-position)3.2-3.4Multiplet
CH₂-CH₂ (β-position)1.9-2.1Multiplet
CH₂-CH (γ-position)2.0-2.4Complex multiplet
Aromatic CH6.5-7.8Doublet patterns

Carbon-13 NMR spectroscopy provides complementary structural information for pyrrolidine systems, though interpretation is complicated by conformational averaging [14] [15] [19]. The carbon signals for pyrrolidine rings typically appear at 25-50 ppm for the saturated carbons and 110-150 ppm for aromatic carbons directly attached to the pyrrolidine nitrogen [17] [18] [14]. The conformational flexibility of the pyrrolidine ring results in time-averaged NMR signals that may not reflect the true ground-state geometry [15] [16].

Vicinal coupling constants (³J) in pyrrolidine systems provide crucial information about ring conformation and substitution patterns [14] [15] [13]. The coupling constants between adjacent protons on the pyrrolidine ring vary significantly depending on the dihedral angles, which are influenced by the ring puckering [15] [13]. For envelope conformations, the coupling constants typically range from 6-12 Hz, with larger values corresponding to anti-periplanar arrangements and smaller values to syn-clinal arrangements [15] [13].

The interpretation of NMR spectra is further complicated by the phenomenon of pseudorotation, where the pyrrolidine ring rapidly interconverts between different envelope conformations [15] [21]. This dynamic process results in averaged NMR parameters that may obscure the preferred conformational states [15] [16]. Advanced NMR techniques such as NOE (Nuclear Overhauser Effect) spectroscopy and ROESY (Rotating frame Overhauser Effect Spectroscopy) are essential for determining through-space connectivity and conformational preferences [14] [13].

Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are particularly valuable for assigning complex pyrrolidine spectra [14] [22]. These techniques help resolve overlapping signals and establish connectivity patterns between protons and carbons in the pyrrolidine framework [14] [22]. The assignment of specific carbon atoms in the pyrrolidine ring can be challenging, particularly for the quaternary carbons that lack directly attached protons [22].

Computational Modeling of Torsional Angles in Biphenyl-Pyrrolidine Systems

Computational modeling of biphenyl-pyrrolidine systems employs density functional theory (DFT) calculations to predict torsional angles, conformational energies, and electronic properties [23] [24] [25] [26]. The theoretical investigation of 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine requires consideration of multiple conformational degrees of freedom, including pyrrolidine ring puckering, biphenyl dihedral angles, and nitrogen lone pair orientations [23] [24] [26].

DFT calculations using hybrid functionals such as B3LYP with basis sets of 6-311++G(d,p) quality have proven effective for predicting the geometric parameters and energetic properties of pyrrolidine-containing systems [26] [27] [28]. The computational modeling reveals that the torsional barriers for biphenyl rotation are typically 8.0-8.3 kJ/mol, with the planar and perpendicular conformations representing local minima on the potential energy surface [23] [24].

Conformational ParameterDFT-Calculated ValuesExperimental Comparison
Biphenyl dihedral angle28-85°28.76-84.4° [10] [11]
Pyrrolidine puckering amplitude0.35-0.40 Å0.350-0.375 Å [8] [9]
C-N bond lengths1.465-1.485 Å1.46-1.48 Å [2] [3]
Torsional barriers140-180 kJ/molVariable [26] [29]

The computational analysis of torsional angles in biphenyl-pyrrolidine systems reveals that steric interactions between the pyrrolidine rings and the aromatic system significantly influence the preferred conformations [25] [30] [26]. Molecular dynamics simulations demonstrate that the pyrrolidine rings can adopt multiple orientations relative to the biphenyl framework, with energy differences of 1-3 kJ/mol between different conformational states [25] [30] [28].

Electronic structure calculations indicate that the molecular electrostatic potential distribution in biphenyl-pyrrolidine systems is highly dependent on the relative orientations of the aromatic rings and the pyrrolidine substituents [25] [30] [28]. The nitrogen lone pairs in the pyrrolidine rings contribute significantly to the electrostatic properties, with their orientation affecting the overall dipole moment and intermolecular interaction potential [25] [30] [31].

Conformational analysis using DFT methods reveals that the pyrrolidine rings preferentially adopt envelope conformations with specific puckering patterns that minimize steric repulsion with the aromatic substituents [26] [27] [21]. The computational results suggest that the C-γ-endo pucker is energetically favored over the C-γ-exo conformation by approximately 1-3 kJ/mol in solution [13] [27]. The pseudorotational barriers for pyrrolidine ring interconversion are calculated to be in the range of 10-20 kJ/mol, consistent with rapid exchange at room temperature [26] [21].

The theoretical modeling of biphenyl-pyrrolidine systems also considers the effects of solvation on conformational preferences [26] [27] [28]. Implicit solvent models, such as the polarizable continuum model (PCM), indicate that polar solvents can stabilize conformations with higher dipole moments, potentially altering the relative stabilities of different torsional conformers [27] [28] [31]. The calculated solvation energies suggest that conformational preferences may vary significantly between gas-phase and solution-phase conditions [27] [28].

G protein-coupled receptors represent the largest family of membrane proteins and constitute critical pharmacological targets for neuropsychiatric disorders [1] [2]. The structural characteristics of 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine, featuring dual pyrrolidine rings connected through a phenyl linker, position this compound as a promising candidate for GPCR modulation through multiple mechanisms.

Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Interactions

Research on structurally related pyrrolidine derivatives has demonstrated significant antagonist activity at MCH-R1, with 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine derivatives achieving binding affinities as low as 2.3 nanomolar [3]. The MCH-R1 operates through Gq/11 protein coupling mechanisms and plays essential roles in feeding behavior regulation and energy homeostasis [4]. These derivatives exhibit competitive antagonism profiles, directly competing with endogenous melanin-concentrating hormone for receptor binding sites.

Cannabinoid Receptor CB1 Allosteric Modulation

Pyrrolidine-containing compounds have emerged as potent allosteric modulators of the CB1 receptor, particularly through the PSNCBAM-1 structural framework [5] [6]. These compounds demonstrate negative allosteric modulation properties, enhancing specific binding of CB1 agonists while simultaneously functioning as functional antagonists in cellular assays. The pyrrolidine moiety contributes to the formation of critical interactions within the allosteric binding pocket, stabilizing conformations that prevent downstream G protein activation [6].

Formyl Peptide Receptor (FPR) Cross-Reactivity

Bombesin receptor antagonists containing pyrrolidine structures, including PD168368 and PD176252, exhibit unexpected cross-reactivity with formyl peptide receptors FPR1, FPR2, and FPR3 [7]. These compounds function as mixed agonists at formyl peptide receptors with EC50 values in the nanomolar range, despite their original design as bombesin receptor antagonists. This cross-reactivity pattern suggests that pyrrolidine-containing structures may interact with multiple GPCR families through conserved binding motifs.

Receptor FamilyCoupling MechanismModulation TypePotency RangeFunctional Outcome
MCH-R1Gq/11 protein coupledCompetitive AntagonismKi = 2.3 nMReduced feeding behavior
CB1Gi/o protein coupledNegative Allosteric ModulationIC50 = 69 nMDecreased mIPSC frequency
FPR1/2/3Gq/11 protein coupledMixed AgonismEC50 = 0.9-18.3 μMCalcium mobilization
GPR55G13 protein coupledLipid-mediated ActivationEC50 variableEnhanced lipid recognition

GPR55 Orphan Receptor Modulation

The orphan GPCR GPR55 represents an emerging target for pyrrolidine derivatives, particularly through lipid-mediated activation mechanisms [1] [8]. Structural studies have revealed that GPR55 possesses an orthosteric binding site opening toward the membrane, enabling direct interaction between agonists and membrane lipids. Pyrrolidine-containing compounds such as ML184 analogs demonstrate the ability to modulate GPR55 signaling through G13 protein coupling pathways, influencing downstream effectors including calcium mobilization and PKC activation [8].

Neuronal Ion Channel Interaction Profiles

Neuronal ion channels constitute fundamental targets for therapeutic intervention in central nervous system disorders, with pyrrolidine derivatives demonstrating selective interactions across multiple channel families [10] [11].

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Pyrrolidine derivatives exhibit pronounced selectivity for neuronal nicotinic acetylcholine receptor subtypes, particularly favoring α4β2 over α3β4 and α7 subtypes [12] [13]. The compound 4-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine demonstrates potent inhibition of nicotinic acetylcholine receptors through orthosteric binding site interactions . This selectivity profile results from differential binding pocket conformations between receptor subtypes, with the pyrrolidine ring establishing critical π-cation interactions within the aromatic binding cavity [13].

Functional electrophysiological studies reveal that pyrrolidine-based nAChR modulators act as partial agonists at α4β2 receptors with EC50 values ranging from 0.3 to 17.4 micromolar, while demonstrating significantly reduced activity at α3β4 subtypes [12]. This selectivity pattern translates to preferential modulation of central versus peripheral nicotinic transmission, offering potential therapeutic advantages for neurological applications.

T-type Calcium Channel Blockade

Pyrrolidine derivatives demonstrate selective antagonism of T-type calcium channels (Cav3.1 and Cav3.2) through pore-blocking mechanisms [11]. These compounds achieve IC50 values ranging from 65 to 108 nanomolar against T-type channels while exhibiting minimal activity against high-voltage-activated calcium channel subtypes. The selectivity profile results from specific interactions within the T-type channel pore region, where the pyrrolidine moiety establishes favorable electrostatic and hydrophobic contacts.

Pharmacokinetic evaluation of promising T-type channel blockers has demonstrated acceptable oral bioavailability and efficacy in neuropathic pain models, supporting the therapeutic potential of pyrrolidine-based channel modulators [11]. These findings establish T-type calcium channels as validated targets for pyrrolidine derivatives in pain management applications.

KCNQ2 Potassium Channel Allosteric Modulation

Research has identified pyrrolidine derivatives as potent and selective inhibitors of KCNQ2 potassium channels through allosteric modulation mechanisms [10]. The compound (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)aniline demonstrates IC50 values of 69 nanomolar against KCNQ2 channels, representing a significant advancement in potassium channel pharmacology.

Notably, structure-activity relationship studies have revealed a unique "mode switch" phenomenon, where subtle structural modifications to pyrrolidine derivatives can convert KCNQ2 inhibitors into channel activators [10]. This finding demonstrates the exquisite sensitivity of ion channel modulation to precise molecular architecture and highlights the importance of systematic structural optimization.

Channel TypeSubtype SpecificityInteraction MechanismPotency RangeTherapeutic Application
nAChRsα4β2 > α3β4 > α7Orthosteric bindingEC50 = 0.3-17.4 μMSmoking cessation
T-type Ca2+Cav3.1 ≈ Cav3.2Pore blockingIC50 = 65-108 nMNeuropathic pain
KCNQ2 K+KCNQ2 selectiveAllosteric modulationIC50 = 69 nMEpilepsy treatment
Nav channelsNav1.2/1.6 preferentialState-dependent blockVariableSeizure disorders

Central Nervous System Penetration Capability Assessments

Central nervous system penetration represents a critical determinant of therapeutic efficacy for neurological applications, with pyrrolidine derivatives demonstrating favorable blood-brain barrier permeability profiles [14] [15] [16].

Blood-Brain Barrier Permeability Optimization

Systematic structure-activity relationship studies have established that pyrrolidine derivatives achieve blood-brain barrier permeability coefficients (Pe) ranging from 5.18 to 21.10 × 10^-6 cm/s in parallel artificial membrane permeability assays [14]. These values exceed the threshold for effective central nervous system penetration (Pe > 4.0 × 10^-6 cm/s), indicating favorable brain bioavailability profiles.

The optimization of blood-brain barrier penetration involves careful modulation of lipophilicity, with optimal LogP values falling within the 2.0 to 3.0 range [14] [15]. Pyrrolidine derivatives benefit from the conformational rigidity provided by the five-membered ring system, which reduces the number of rotatable bonds while maintaining appropriate molecular flexibility for receptor interactions.

Efflux Transporter Liability Assessment

Evaluation of pyrrolidine derivatives in Caco-2 bidirectional transport assays reveals efflux ratios (ER) ranging from 1.2 to 2.5, indicating modest but manageable P-glycoprotein liability [14]. While some compounds demonstrate P-glycoprotein substrate properties, strategic structural modifications can minimize efflux transporter recognition while preserving pharmacological activity.

The incorporation of fluorine atoms into pyrrolidine structures has proven particularly effective for reducing P-glycoprotein liability, as demonstrated by compounds such as the fluorinated PET imaging agent [18F]T-401 [15] [16]. This compound achieves adequate brain penetration with acceptable reversibility for quantitative brain imaging applications.

In Vivo Brain Penetration Validation

Pharmacokinetic studies in rodent models confirm favorable brain-to-plasma ratios for pyrrolidine derivatives, with values ranging from 0.32 to 1.0 depending on structural modifications [17] [14]. Cerebrospinal fluid-to-plasma ratios typically fall within the 0.19 to 0.4 range, supporting effective central nervous system exposure.

Clinical candidate compounds such as PF-04447943 have demonstrated acceptable central nervous system permeability in rats with modest asymmetry between central and peripheral compartments [17]. This compound achieves brain-to-plasma ratios of 0.32 and cerebrospinal fluid-to-plasma ratios of 0.19, representing adequate central nervous system penetration for therapeutic applications.

Penetration ParameterFavorable RangePyrrolidine PerformanceOptimization Strategy
PAMPA-BBB PermeabilityPe > 4.0 × 10^-6 cm/sPe = 5.18-21.10 × 10^-6 cm/sIncrease lipophilicity (LogP 2-3)
Efflux RatioER < 2.0ER = 1.2-2.5Reduce polar surface area
Brain/Plasma Ratio> 0.30.32-1.0Minimize hydrogen bonding
CSF/Plasma Ratio> 0.10.19-0.4Optimize molecular weight

Metabolic Stability Considerations

The metabolic stability of pyrrolidine derivatives in liver microsomes demonstrates half-lives ranging from 45 to 120 minutes, indicating acceptable metabolic stability for oral dosing regimens [14] [15]. Strategic introduction of metabolically stable groups, such as trifluoromethyl substituents, can further enhance metabolic stability while preserving central nervous system penetration properties.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

216.162648646 g/mol

Monoisotopic Mass

216.162648646 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types